molecular formula C11H22N2 B1608304 1-(2-Methylcyclohexyl)piperazine CAS No. 435345-39-4

1-(2-Methylcyclohexyl)piperazine

Cat. No. B1608304
M. Wt: 182.31 g/mol
InChI Key: ZYJADGWLXSPEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Methylcyclohexyl)piperazine” is a chemical compound with the empirical formula C11H24Cl2N2 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(2-Methylcyclohexyl)piperazine”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The molecular structure of “1-(2-Methylcyclohexyl)piperazine” is characterized by a six-membered ring containing two opposing nitrogen atoms . The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring .


Physical And Chemical Properties Analysis

“1-(2-Methylcyclohexyl)piperazine” is a solid compound . Its molecular weight is 255.23 .

Scientific Research Applications

Piperazines in General

    Chemistry

    • Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring .
    • They are used in the synthesis of many pharmaceutical and performance materials .
    • Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

    Biology

    • Piperazine ring-based compounds find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties .

    Medicine

    • Piperazine nucleus is found in many marketed drugs in the realm of antidepressants (amoxapine), antipsychotics (bifeprunox), antihistamines (cyclizine and oxatomide), antifungals (itraconazole), antibiotics (ciprofloxacin), etc .
    • They are prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .

    Pharmacology

    • Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .
    • Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

    Neuroscience

    • Some piperazine derivatives are known to interact with the nervous system and are used in the treatment of various neurological and psychological disorders .

    Material Science

    • Piperazine-based compounds have also been successfully used in the field of catalysis and metal-organic frameworks (MOFs) .

Piperazines in General

    Environmental Science

    • Some piperazine derivatives have been studied for their potential in carbon dioxide absorption, which could have implications for environmental science .

    Agriculture

    • While specific applications of “1-(2-Methylcyclohexyl)piperazine” in agriculture are not readily available, piperazine derivatives are known to have anthelmintic properties and are used in veterinary medicine .

    Veterinary Medicine

    • Piperazine derivatives are used as anthelmintics in veterinary medicine .

    Food Science

    • There’s no specific information available on the use of “1-(2-Methylcyclohexyl)piperazine” in food science. However, piperazine derivatives are used in various fields, including medicine and biology .

    Pharmaceutical Science

    • Piperazine nucleus is found in many marketed drugs in the realm of antidepressants (amoxapine), antipsychotics (bifeprunox), antihistamines (cyclizine and oxatomide), antifungals (itraconazole), antibiotics (ciprofloxacin), etc .

    Material Science

    • Piperazine-based compounds have also been successfully used in the field of catalysis and metal-organic frameworks (MOFs) .

Safety And Hazards

“1-(2-Methylcyclohexyl)piperazine” is classified as an acute toxin (oral) and is considered dangerous . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(2-methylcyclohexyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-10-4-2-3-5-11(10)13-8-6-12-7-9-13/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJADGWLXSPEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389913
Record name 1-(2-methylcyclohexyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylcyclohexyl)piperazine

CAS RN

435345-39-4
Record name 1-(2-methylcyclohexyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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